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Compound of Interest

Compound Name: 6-Chloropyridin-2-yl acetate
CAS No.: 138376-65-5
Cat. No.: B590562

Get Quote

Part 1: Executive Identity & Structural
Disambiguation

Primary Target: 6-Chloropyridin-2-yl acetate CAS Number:138376-65-5 Molecular Formula:

Molecular Weight: 171.58 g/mol

Critical Disambiguation for Medicinal Chemists

In high-throughput drug discovery—specifically within kinase inhibitor development (e.g., TAM,
Map4kl)—nomenclature overlap frequently occurs between the O-acetylated pyridone (Target
A) and the side-chain acetate ester (Target B).

While the user request specifies the name for Target A, the application context often implies
Target B. This guide addresses the primary target while providing necessary technical context
for the homolog to ensure experimental validity.
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Feature

Target A (Primary Topic)

Target B (Common Drug
Scaffold)

Systematic Name

6-Chloropyridin-2-yl acetate

Methyl 2-(6-chloropyridin-2-

yl)acetate
CAS Number 138376-65-5 161807-18-7
Pyridine ring with -O-COMe at Pyridine ring with -CH2-
Structure

c2

COOMe at C2

Core Reactivity

Activated Ester / Masked

C-H Acidic Methylene /

Pyridone Electrophilic Ester
i Prodrugs, Linker Synthesis, Heterocycle
Primary Use .
Activation Construction

Part 2: Synthesis & Regiochemical Control
Synthesis of 6-Chloropyridin-2-yl Acetate (CAS 138376-

65-5)

The synthesis relies on the O-acylation of the ambident nucleophile 6-chloro-2-pyridone. The

reaction is kinetically controlled to favor the O-isomer over the N-isomer (1-acetyl-6-chloro-1,2-

dihydropyridin-2-one).

Protocol A: Anhydride Activation

» Reagents: 6-Chloro-2-hydroxypyridine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine

(solvent/base).
» Conditions:

, 2 hours.

e Mechanism: Pyridine acts as a nucleophilic catalyst, forming the reactive

-acetylpyridinium intermediate, which transfers the acetyl group to the pyridyl oxygen.

Step-by-Step Methodology:
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e Charge a dried round-bottom flask with 6-chloro-2-hydroxypyridine (10 mmol) under

¢ Add anhydrous pyridine (5 mL/mmol). Cool to

e Add acetic anhydride (12 mmol) dropwise over 10 minutes to prevent exotherms.

o Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:4). Note: The ester
typically has a higher

than the starting pyridone.
o Workup: Quench with ice water. Extract with DCM (

). Wash organics with 1M HCI (to remove pyridine), then brine. Dry over

 Purification: Flash chromatography is rarely needed if washed thoroughly; recrystallize from
hexanes if necessary.

Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate (CAS
161807-18-7)

For researchers targeting the carbon-linked scaffold, the Reformatsky Route offers the highest
fidelity, avoiding the harsh conditions of malonate decarboxylation.

Protocol B: Reformatsky Cross-Coupling

e Reagents: 2-Bromo-6-chloropyridine, Methyl bromoacetate, Activated Zn dust, THF.

o Mechanism: Oxidative addition of Zn into methyl bromoacetate forms the organozinc
enolate, which undergoes substitution at the pyridine C2 position (often catalyzed by Ni or
Pd if the pyridine is unreactive, though 2-bromo-pyridines are sufficiently electrophilic).

Step-by-Step Methodology:
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e Zinc Activation: Treat Zn dust with dilute HCI, wash with water/acetone/ether, and dry under
high vacuum.

e Suspend activated Zn (15 mmol) in dry THF. Add trimethylsilyl chloride (TMSCI) (0.1 eq) to
initiate.

o Add methyl bromoacetate (12 mmol) dropwise at reflux to generate the Reformatsky
reagent.

e Add 2-bromo-6-chloropyridine (10 mmol) and a catalyst (e.g.,

, 5 mol%) if direct addition is sluggish.

o Reflux for 4-6 hours.

e Quench: Cool and quench with 1M HCI. Extract with EtOAc.[1]

Part 3: Mechanistic Reactivity & Applications
Reactivity Diagram

The following diagram illustrates the divergent pathways for the O-acetyl (CAS 138376-65-5)
versus the Side-chain (CAS 161807-18-7) derivatives.
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Figure 1: Divergent synthesis and reactivity profiles. The blue path represents the O-acetyl
ester (CAS 138376-65-5); the green path represents the side-chain ester (CAS 161807-18-7).

Drug Development Applications[1][4]
1. The "Activated Leaving Group" Strategy (CAS 138376-65-5)

In medicinal chemistry, the 2-acetoxy group transforms the typically inert pyridone oxygen into
a leaving group. While less reactive than a triflate (-OTf), the acetate is stable enough for
storage but reactive enough for

reactions with strong nucleophiles (e.qg., thiols, amines) at elevated temperatures.

e Mechanism: Addition-Elimination at C2.

« Ultility: Late-stage functionalization of the pyridine core without using highly sensitive sulfonyl
chlorides.

2. The Kinase Inhibitor Scaffold (CAS 161807-18-7 Context)

For researchers working on TAM (Tyro3, Axl, Mer) or Map4k1 inhibitors, the side-chain ester is
the critical intermediate.

o Alpha-Alkylation: The methylene protons at C2 (pKa ~19-20) are easily deprotonated by NaH
or LIHMDS. This allows for the introduction of gem-dimethyl groups or spiro-cycles, a
common tactic to improve metabolic stability (blocking metabolic oxidation at the benzylic
position).

» Decarboxylative Coupling: As noted in recent literature (Niwa et al.), the potassium salt of the
acid (derived from hydrolysis of 161807-18-7) undergoes Pd-catalyzed decarboxylative
cross-coupling with aryl halides, forming biaryl motifs ubiquitous in oncology drugs.

Part 4: Analytical Profile & Stability
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6-Chloropyridin-2-yl Methyl 2-(6-chloropyridin-
Property
Acetate 2-yl)acetate
) Colorless Oil / Low-melting ) )
Physical State _ Pale Yellow Oil / Solid
solid
Storage , Desiccated , Inert Atmosphere
N Hydrolysis Prone. Reverts to Stable. Avoid strong bases
Stability ] ) ) ]
pyridone in moisture. unless reacting.
1H NMR (CDCI-?)) 2.35 (S, 3H, AC), 7.1-7.8 (m, 3.69 (S, 3H, OMe), 3.85 (S, 2H,
3H, Ar) CHZ2)
~1760 ~1740
Key IR Signal
(Phenolic Ester) (Aliphatic Ester)

Handling Precautions
o Hydrolysis Risk (CAS 138376-65-5): The O-acetyl bond is labile. Avoid protic solvents
(MeOH, EtOH) during workup unless buffered. Use

treated with basic alumina for NMR to prevent in-tube hydrolysis.

e Enolization (CAS 161807-18-7): The side-chain ester can undergo Claisen condensation
with itself if left in the presence of strong base and heat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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